molecular formula C11H14O B142835 1-Phenylpentan-2-one CAS No. 6683-92-7

1-Phenylpentan-2-one

Cat. No. B142835
CAS RN: 6683-92-7
M. Wt: 162.23 g/mol
InChI Key: NFKAWBGFIMBUMB-UHFFFAOYSA-N
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Patent
US05075338

Procedure details

11.0 g (0.068 mole) of benzyl-propyl-ketone are dissolved in 110 ml of benzene, whereupon 8.0 g (0.135 mole) of n-propylamine and 22.6 g (0.2 mole) of anhydrous calcium chloride are added to the solution. The reaction mixture is stirred at 40°-50° C. for 6 hours, then filtered and evaporated. The crude ketimine thus obtained is dissolved in 120 ml of methanol, whereupon 6.4 g (0.17 mole) of sodium borohydride are added. The reaction mixture is allowed to stand, whereupon it is poured into 500 ml of water and extracted five times with 100 of benzene each. The benzene solution is dried and evaporated. The crude N-propyl-1-phenyl-2-pentylamine thus obtained is purified by distillation in vacuo. B.p.: 112°-120° C./7 Hgmm, n20D =1.5030.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]([CH2:10][CH2:11][CH3:12])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:13]([NH2:16])[CH2:14][CH3:15].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+]>C1C=CC=CC=1.CO.O>[CH2:13]([NH:16][CH:8]([CH2:10][CH2:11][CH3:12])[CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:14][CH3:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(=O)CCC
Name
Quantity
8 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
22.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
110 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 40°-50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the solution
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude ketimine thus obtained
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
extracted five times with 100 of benzene each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CC)NC(CC1=CC=CC=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.